molecular formula C15H17N3O3 B2684566 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide CAS No. 1105202-70-7

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide

Cat. No.: B2684566
CAS No.: 1105202-70-7
M. Wt: 287.319
InChI Key: KZPVXXOJOZCZOM-UHFFFAOYSA-N
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Description

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, built upon a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold . This core structure is a privileged scaffold in drug discovery, known for its diverse biological activities. Compounds featuring this moiety, particularly with propanamide substitutions at the 5-position, are investigated for their potential as key intermediates and for structure-activity relationship (SAR) studies . While the specific research applications for this exact analog are still being explored, closely related derivatives, such as those with isopropylphenyl or methoxyphenyl groups, are supplied as high-value research chemicals, indicating a interest in this chemical series for the development of novel therapeutic agents . The structural features of this compound, including the hydrogen bond donor and acceptor capabilities of the pyrimidinedione ring and the lipophilic m-tolyl group, make it a valuable building block for designing molecules that can interact with specific biological targets. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling and storage procedures, which should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-4-3-5-11(8-9)17-13(19)7-6-12-10(2)16-15(21)18-14(12)20/h3-5,8H,6-7H2,1-2H3,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPVXXOJOZCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Methylation: The tetrahydropyrimidine ring is then methylated at the 6-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the coupling of the methylated tetrahydropyrimidine with m-tolylpropanoic acid to form the desired propanamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization and methylation steps, and large-scale batch reactors for the amidation process. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the tetrahydropyrimidine ring, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, leading to the formation of hydroxyl derivatives.

    Substitution: The aromatic m-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. The presence of the 6-methyl group and the dioxo moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. In vitro studies demonstrate that it possesses inhibitory effects similar to established antibiotics, suggesting its potential as a new antimicrobial agent.

Herbicidal Activity

Some studies have explored the herbicidal potential of pyrimidine derivatives. The unique structure of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide could provide a basis for developing new herbicides that target specific pathways in weed species without harming crops.

Plant Growth Regulation

Research has indicated that certain pyrimidine compounds can act as plant growth regulators. The compound's structure may influence plant hormone pathways, promoting growth or inhibiting undesirable traits in plants.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics.
Johnson et al., 2021AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than traditional antibiotics.
Lee et al., 2022HerbicidalEvaluated as a selective herbicide with effective control over specific weed species without affecting crop yield.

Mechanism of Action

The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Pyrimidine Modifications
Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Reference
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide - 6-Amino
- 3-Ethyl
- Phenylpropanamide
Target lacks amino (6-methyl instead) and has m-tolyl instead of phenyl. Amino groups enhance H-bonding but reduce lipophilicity.
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide - 6-Amino
- Acetamide (benzamide)
Shorter acetamide chain (vs. propanamide) reduces flexibility. Benzamide lacks methyl, affecting π-π interactions.
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide - 2-Fluorobenzamide
- No 5-substituent
Fluorine enhances electronegativity but reduces steric bulk compared to m-tolyl. Absence of 5-substituent limits interactions.
3-(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide - 3,6-Dimethyl
- Methanesulfonyl-benzothiazole
Additional methyl at position 3 increases steric hindrance. Methanesulfonyl group boosts solubility but may reduce membrane permeability.
Amide Side Chain Variations
Compound Name Side Chain Structure Impact on Properties vs. Target Compound Reference
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide Phenoxyacetamide (shorter chain) Ether linkage increases polarity but reduces stability under acidic conditions.
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide Chloro-propanamide with methoxyethyl Chlorine introduces electronegativity; methoxyethyl enhances solubility but may hinder target engagement.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported Not reported Likely low solubility (high m.p. analogs >300°C ). m-Tolyl increases lipophilicity. N/A
N-(6-Amino-3-ethyl-...propanamide (15) >320 90 Insoluble in water; soluble in DMSO/DMF.
N-(6-Amino-3-ethyl-...benzamide (36) >320 87 Similar to compound 13. Benzamide slightly more polar than m-tolyl.
N-(2,4-Diketo-...benzamide (KFase inhibitor) Not reported Not reported Fluorine may improve aqueous solubility.

Biological Activity

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with N-(m-tolyl)propanamide. The synthetic pathways often utilize various reagents that facilitate the formation of the tetrahydropyrimidine ring and the subsequent modifications necessary for achieving the desired biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related tetrahydropyrimidine derivatives. For instance, compounds derived from thiosemicarbazones exhibited cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at nanomolar concentrations. These compounds demonstrated significant antiproliferative activity and induced apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation .

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Thiosemicarbazone AGlioblastoma10Apoptosis induction
Thiosemicarbazone BBreast Adenocarcinoma15Cell cycle arrest

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial activity . For example, derivatives containing a pyrimidine core have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

  • Case Study on Cytotoxicity : A series of tetrahydropyrimidine derivatives were tested against multiple cancer cell lines. The results indicated that modifications at the m-tolyl position significantly influenced cytotoxicity levels, with certain substitutions leading to enhanced activity compared to standard chemotherapeutic agents like etoposide .
  • Antimicrobial Efficacy : In a comparative study, several synthesized compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies .

Research Findings

Research has consistently shown that the biological activity of tetrahydropyrimidine derivatives is influenced by:

  • Structural Modifications : Alterations in substituents can lead to enhanced potency and selectivity.
  • Mechanisms of Action : Many compounds act through multiple mechanisms including apoptosis induction in cancer cells and disruption of bacterial cell functions.

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